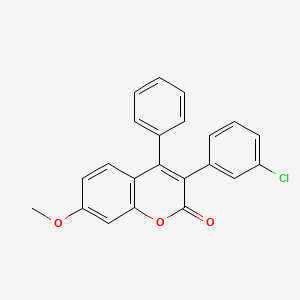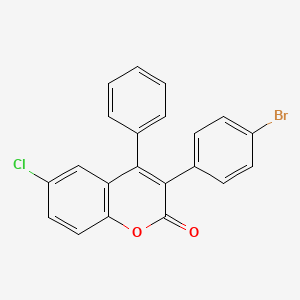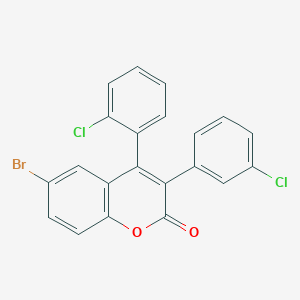
5-Fluoropyridine-3-carbonyl chloride
Vue d'ensemble
Description
5-Fluoropyridine-3-carbonyl chloride is a chemical compound with the molecular formula C6H3ClFNO. It is used in the pharmaceutical industry for testing .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as this compound, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . For example, 3,4-Difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF .Molecular Structure Analysis
The molecular weight of this compound is 159.55 g/mol.Chemical Reactions Analysis
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem . The most recognised reaction using 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile is the synthesis of Gemifloxacin, an oral broad-spectrum antibiotic .Applications De Recherche Scientifique
1. Applications in Medical Imaging and PET
5-Fluoropyridine-3-carbonyl chloride derivatives, especially those labeled with Fluorine-18, have been increasingly used in the medical imaging technique known as Positron Emission Tomography (PET). The introduction of fluorine-18 into 3-fluoro and 5-fluoropyridines, previously challenging due to unsuitable preparation methods, is now possible through pyridyliodonium salts, enhancing the stability and potential of radiotracers in vivo (Carroll, Nairne, & Woodcraft, 2007).
2. Synthesis of Dopamine D3 Receptor PET Imaging Agents
The compound has been used in the synthesis of fluoro-substituted pyridinylcarboxamides and their phenylazo analogues, which show high affinity and selectivity for the dopamine D3 receptor. These compounds offer potential as radiotracers for PET imaging, demonstrating the compound's relevance in neuroscience and pharmacology (Nebel et al., 2014).
3. Creation of Structural Manifolds from a Common Precursor
This compound derivatives have been utilized in the manufacturing process of industrial pesticides, highlighting the compound's versatility in creating diverse structural manifolds. These derivatives serve as intermediates for various pyridinecarboxylic acids and halopyridines, demonstrating the compound's broad applicability in chemical synthesis and material science (Schlosser & Bobbio, 2002).
4. Synthesis of N-arylcarbonyl-N′-(fluoropyridin-3-yl) Thioureas
The compound has been used in the synthesis of N-arylcarbonyl-N′-(fluoropyridin-3-yl) thioureas, which show promising activity as plant growth regulators. This application underscores the compound's potential in agricultural chemistry and bioactive molecule development (Liu Chang-chun, 2012).
Safety and Hazards
Propriétés
IUPAC Name |
5-fluoropyridine-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-6(10)4-1-5(8)3-9-2-4/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINIMVOXGAFQJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![1-[3-(2,3,4,5,6-Pentafluorophenoxy)phenyl]-3-[4-[[4-[[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]carbamoylamino]phenyl]methyl]phenyl]urea](/img/structure/B3041661.png)